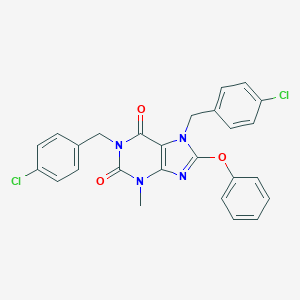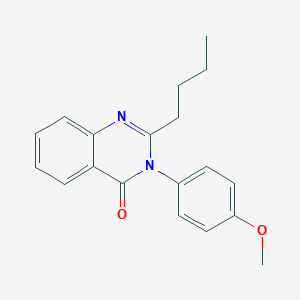![molecular formula C25H21ClN2O4 B295526 4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295526.png)
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as CPPB, is a chemical compound that has gained a lot of interest in scientific research due to its potential therapeutic applications. CPPB belongs to the class of pyrazolidinedione derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of CPPB is not fully understood. However, it has been suggested that CPPB exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPPB has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
CPPB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases. CPPB has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, CPPB has been shown to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate.
Avantages Et Limitations Des Expériences En Laboratoire
CPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of CPPB in lab experiments. For example, CPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, CPPB has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for research on CPPB. One area of interest is the development of new methods for synthesizing CPPB with higher yields and improved purity. Another area of interest is the investigation of the safety and efficacy of CPPB in vivo. This could involve studies on animal models to determine the optimal dosage and administration route for CPPB, as well as its potential side effects. Furthermore, the potential use of CPPB in combination with other drugs or therapies for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis of CPPB involves the reaction of 4-chlorophenoxypropylamine with 3,5-dioxo-1-phenylpyrazolidine-4-carboxylic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with benzaldehyde to form CPPB. The yield of CPPB obtained from this method is approximately 60%.
Applications De Recherche Scientifique
CPPB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. CPPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C25H21ClN2O4 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
(4E)-4-[[3-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-10-12-21(13-11-19)31-14-5-15-32-22-9-4-6-18(16-22)17-23-24(29)27-28(25(23)30)20-7-2-1-3-8-20/h1-4,6-13,16-17H,5,14-15H2,(H,27,29)/b23-17+ |
Clé InChI |
FULFVBATNRBASR-HAVVHWLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)




![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)